1-Amino-3-cyclopentylpropan-2-onehydrochloride

Catalog No.
S14073357
CAS No.
2825012-53-9
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-cyclopentylpropan-2-onehydrochloride

CAS Number

2825012-53-9

Product Name

1-Amino-3-cyclopentylpropan-2-onehydrochloride

IUPAC Name

1-amino-3-cyclopentylpropan-2-one;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c9-6-8(10)5-7-3-1-2-4-7;/h7H,1-6,9H2;1H

InChI Key

DSQQRBVPPWMFJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)CN.Cl

1-Amino-3-cyclopentylpropan-2-one hydrochloride is an organic compound characterized by its unique structure that includes an amino group and a cyclopentyl group attached to a propanone backbone. Its chemical formula is C8H15ClNC_8H_{15}ClN and it has a molecular weight of approximately 174.67 g/mol. The compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various chemical and biological applications. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

The chemical reactivity of 1-Amino-3-cyclopentylpropan-2-one hydrochloride can be explored through various types of reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: As a hydrochloride, it can react with bases to form the free base form of the compound.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form imines or other derivatives.

These reactions are essential for understanding the compound's behavior in synthetic pathways and its potential applications in drug development.

Research indicates that 1-Amino-3-cyclopentylpropan-2-one hydrochloride exhibits significant biological activity, particularly in the central nervous system. It may act as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders. The presence of the cyclopentyl group may enhance its affinity for specific receptors, potentially leading to unique pharmacological effects.

The synthesis of 1-Amino-3-cyclopentylpropan-2-one hydrochloride typically involves several steps:

  • Formation of Cyclopentanone Derivative: Starting from cyclopentanone, an appropriate amine can be reacted under controlled conditions to introduce the amino group.
  • Reduction: If necessary, reduction reactions can be employed to convert ketones to alcohols or amines.
  • Hydrochloride Formation: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

These methods highlight the versatility of synthetic approaches available for creating this compound.

1-Amino-3-cyclopentylpropan-2-one hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting neurological conditions.
  • Chemical Research: It can be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Biochemical Assays: Its solubility and stability make it suitable for use in various biochemical assays.

Interaction studies involving 1-Amino-3-cyclopentylpropan-2-one hydrochloride focus on its binding affinity and efficacy towards specific biological targets. These studies often employ techniques such as:

  • Receptor Binding Assays: To determine how well the compound binds to neurotransmitter receptors.
  • Enzyme Inhibition Studies: To evaluate its potential as an inhibitor of enzymes involved in metabolic pathways.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential of the compound.

1-Amino-3-cyclopentylpropan-2-one hydrochloride shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Amino-4-methylpentan-2-one hydrochlorideSimilar amino and ketone functional groupsMethyl substitution alters pharmacological profile
3-Amino-3-cyclopentylpropan-1-ol hydrochlorideHydroxyl group instead of ketonePotentially different biological activity
2-Amino-3-cyclobutylpropanamideCyclobutyl instead of cyclopentylMay exhibit distinct receptor interactions

These compounds provide insights into how variations in structure can influence biological activity and therapeutic applications, highlighting the uniqueness of 1-Amino-3-cyclopentylpropan-2-one hydrochloride within this chemical family.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.0920418 g/mol

Monoisotopic Mass

177.0920418 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types